N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide
Overview
Description
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide is a synthetic organic compound with the molecular formula C20H23N3O4S It is characterized by the presence of a benzoylpiperazine moiety linked to a sulfonylphenyl group, which is further connected to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of the benzoylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonylphenyl compound. Finally, the propanamide group is introduced through an amide coupling reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}propanamide
- N-{3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide
- N-{3-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}propanamide
Uniqueness
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide is unique due to the presence of the benzoylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-2-19(24)21-17-9-6-10-18(15-17)28(26,27)23-13-11-22(12-14-23)20(25)16-7-4-3-5-8-16/h3-10,15H,2,11-14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWJTGVIGVHIIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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